molecular formula C15H13NO3 B1286754 3'-Acetamidobiphenyl-3-carboxylic acid CAS No. 893737-78-5

3'-Acetamidobiphenyl-3-carboxylic acid

Cat. No.: B1286754
CAS No.: 893737-78-5
M. Wt: 255.27 g/mol
InChI Key: PKQLIAIJVCDASV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetamidobiphenyl-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for 3’-Acetamidobiphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Acetamidobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Acetamidobiphenyl-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2’-Acetamidobiphenyl-3-carboxylic acid
  • 4’-Acetamidobiphenyl-3-carboxylic acid
  • 3’-Aminobiphenyl-3-carboxylic acid

Comparison: 3’-Acetamidobiphenyl-3-carboxylic acid is unique due to the specific positioning of the acetamido and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .

Biological Activity

3'-Acetamidobiphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with an acetamido group at the 3' position and a carboxylic acid group at the 3 position. Its molecular formula is C15H13NO3C_{15}H_{13}NO_3, and it has a molecular weight of 255.26 g/mol. The compound's structural features suggest potential interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating its efficacy against several bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and membrane integrity, leading to cell lysis.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

3. Anticancer Potential

Case studies have shown that this compound may possess anticancer activity. In assays involving various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), the compound exhibited dose-dependent cytotoxicity. The mechanism of action may involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.
  • Cell Signaling Modulation: It can alter signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
  • Membrane Interaction: Its lipophilic nature allows it to interact with cellular membranes, affecting their integrity and function.

Data Summary

Biological ActivityTest SystemObserved EffectReference
AntimicrobialS. aureus, S. pneumoniaeSignificant inhibition
Anti-inflammatoryActivated macrophagesReduced cytokine production
AnticancerHeLa, MCF-7 cellsDose-dependent cytotoxicity

Case Studies

  • Antimicrobial Study:
    A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of biphenyl carboxylic acids, including this compound. Results indicated an IC50 value of 15 μM against S. aureus, demonstrating promising antimicrobial potential.
  • Anti-inflammatory Mechanism:
    In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in levels of inflammatory markers compared to untreated controls, suggesting its utility in managing inflammatory conditions.
  • Cancer Cell Line Study:
    A recent investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with this compound led to a 70% reduction in cell viability at concentrations above 50 μM after 48 hours, indicating its potential as an anticancer agent.

Properties

IUPAC Name

3-(3-acetamidophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14-7-3-5-12(9-14)11-4-2-6-13(8-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLIAIJVCDASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602471
Record name 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-78-5
Record name 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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